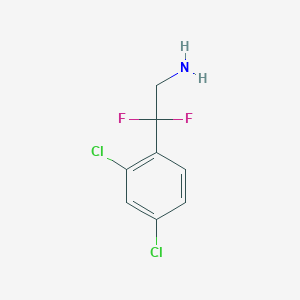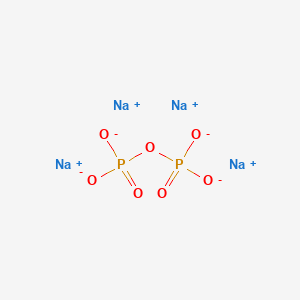
6-(trifluoromethyl)-1H-indazol-5-amine
Descripción general
Descripción
6-(Trifluoromethyl)-1H-indazol-5-amine, also known as TFMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic aromatic amine that contains a trifluoromethyl group at the 6-position of the indazole ring.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The trifluoromethyl group is prevalent in pharmaceutical compounds . The inclusion of a -CF3 group in the para-position of the phenolic ring has been shown to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold . This suggests that “6-(trifluoromethyl)-1H-indazol-5-amine” could have potential applications in the development of new drugs.
Biochemical Applications
“6-(trifluoromethyl)-1H-indazol-5-amine” could have biochemical applications due to the trifluoromethyl group’s ability to inhibit enzymes such as acetylcholinesterase, monoamine oxidase A, and monoamine oxidase B . These enzymes are involved in neurotransmission, and their inhibition could have implications for treating neurological disorders.
Pharmacological Applications
The trifluoromethyl group is considered a useful structural motif in many biologically active molecules . Therefore, “6-(trifluoromethyl)-1H-indazol-5-amine” could be used in the development of new pharmacological treatments.
Visible-Light-Driven Photoredox Catalysis
The trifluoromethyl group can be introduced into diverse skeletons through photoredox-catalyzed radical trifluoromethylation . This process has received great attention recently, and “6-(trifluoromethyl)-1H-indazol-5-amine” could potentially be used in this area of research.
Agrochemical Applications
Organofluorine compounds, including those with the trifluoromethyl group, are of vital importance in the agrochemical field . “6-(trifluoromethyl)-1H-indazol-5-amine” could therefore have potential applications in the development of new agrochemicals.
Synthetic Chemistry
The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . “6-(trifluoromethyl)-1H-indazol-5-amine” could be used in the development of these new methodologies.
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-2-7-4(1-6(5)12)3-13-14-7/h1-3H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRNJCQQTAOQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-1H-indazol-5-amine | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)